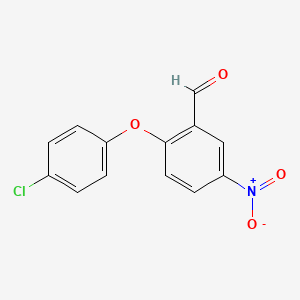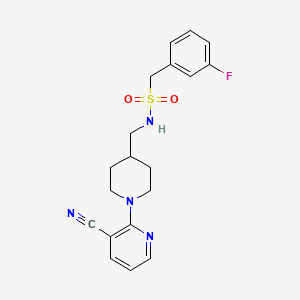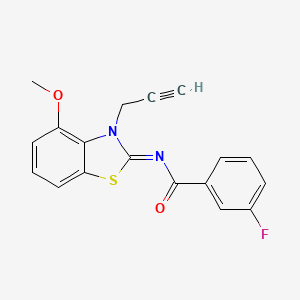
3-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as FMB, and it has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties.
Mécanisme D'action
FMB exerts its anti-cancer effects through the inhibition of HDAC6, which leads to the accumulation of acetylated tubulin and the disruption of microtubule dynamics. This ultimately results in the induction of apoptosis in cancer cells. FMB has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
FMB has been shown to have a high degree of selectivity towards HDAC6, which minimizes off-target effects. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. FMB has been shown to have low toxicity in preclinical studies, which is a promising sign for its potential use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMB is its high degree of selectivity towards HDAC6, which makes it a promising candidate for the development of anti-cancer drugs with minimal off-target effects. However, one limitation of FMB is its relatively low yield of synthesis, which can make it challenging to produce large quantities of the compound for preclinical and clinical studies.
Orientations Futures
There are several potential future directions for the research on FMB. One direction is the development of FMB-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of FMB's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to investigate the safety and efficacy of FMB in clinical settings.
Méthodes De Synthèse
The synthesis of FMB involves the reaction of 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole-2-amine with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of FMB. The yield of the reaction is typically around 60-70%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
FMB has been extensively studied for its potential applications in medicinal chemistry. In particular, it has shown promising results as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. FMB has been shown to be a selective inhibitor of HDAC6, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
3-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-3-10-21-16-14(23-2)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(19)11-12/h1,4-9,11H,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBOJVJMSADXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2458410.png)


![2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2458414.png)
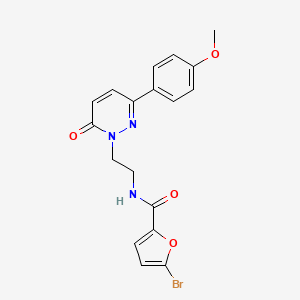
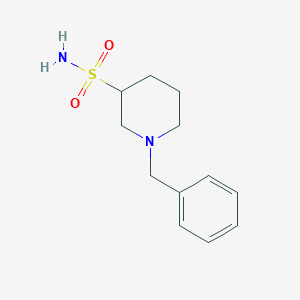
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458417.png)
![6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2458420.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2458421.png)
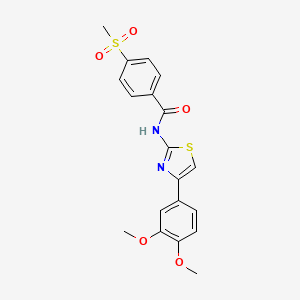
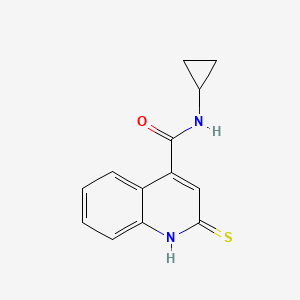
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
